molecular formula C10H8FNO3 B2578077 7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid CAS No. 383132-91-0

7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid

Cat. No.: B2578077
CAS No.: 383132-91-0
M. Wt: 209.176
InChI Key: AUIRPPJGVZXBRO-UHFFFAOYSA-N
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Description

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Scientific Research Applications

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 7-Fluoro-4-Methoxy-1H-Indole-2-Carboxylic Acid It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities .

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties of This compound The compound has a predicted density of 1466±006 g/cm3 and a predicted boiling point of 4649±400 °C . It is slightly soluble in DMSO and Methanol . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The compound is recommended to be stored in a -20°c freezer , suggesting that temperature may play a role in maintaining its stability.

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid, interact with multiple receptors, contributing to their broad-spectrum biological activities . They exhibit several different biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities .

Cellular Effects

This compound, like other indole derivatives, exerts profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be influenced by these interactions.

Subcellular Localization

Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride (Bu3SnH) to afford 4-(methoxymethyl)-2-methylindole .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid is unique due to the combination of fluorine and methoxy groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIRPPJGVZXBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (1.00 g, 4.22 mmol) in ethanol was added KOH (473 mg, 8.43 mmol). The reaction was stirred at room temperature for 12 hours, cooled to 0° C. and acidified with 1 N HCl. The mixture was extracted with EtOAc and CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered and concentrated to afford the title compound (550 mg, 62%).
Quantity
1 g
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reactant
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Quantity
473 mg
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Yield
62%

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